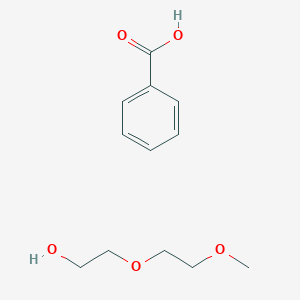![molecular formula C10H11NO3S B14350699 N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide CAS No. 91891-12-2](/img/structure/B14350699.png)
N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide is an organic compound characterized by the presence of a formamide group attached to a sulfonylmethyl group, which is further connected to a benzene ring with an ethenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide typically involves the following steps:
Formation of the Sulfonylmethyl Intermediate: The initial step involves the sulfonylation of toluene to form 4-methylbenzenesulfonyl chloride.
Vinylation: The sulfonyl chloride is then subjected to a vinylation reaction to introduce the ethenyl group, forming 4-ethenylbenzenesulfonyl chloride.
Formamide Formation: Finally, the sulfonyl chloride is reacted with formamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and vinylation processes, followed by the reaction with formamide in a controlled environment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethenyl group may also participate in covalent bonding with biological molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(4-Methylbenzene-1-sulfonyl)methyl]formamide: Lacks the ethenyl group, resulting in different reactivity and applications.
N-[(4-Ethenylbenzene-1-sulfonyl)methyl]acetamide: Contains an acetamide group instead of a formamide group, leading to variations in chemical behavior.
Uniqueness
N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide is unique due to the presence of both the ethenyl and sulfonyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
91891-12-2 |
|---|---|
Molekularformel |
C10H11NO3S |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
N-[(4-ethenylphenyl)sulfonylmethyl]formamide |
InChI |
InChI=1S/C10H11NO3S/c1-2-9-3-5-10(6-4-9)15(13,14)8-11-7-12/h2-7H,1,8H2,(H,11,12) |
InChI-Schlüssel |
LQLHRJLIWVLRBP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)CNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



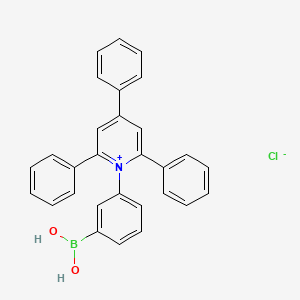
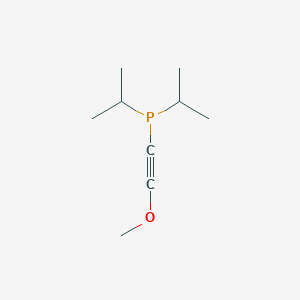
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
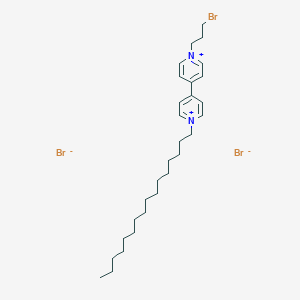
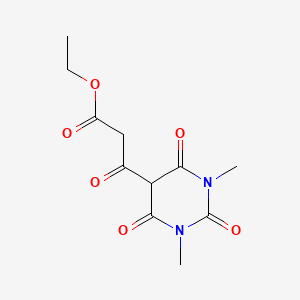
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
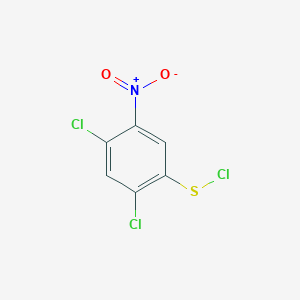
![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)
![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
![4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14350689.png)
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
